

Application Notes and Protocols for Protein Conjugation with TCO-PEG4-Maleimide

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Compound of Interest

Compound Name: TCO-PEG4-maleimide

Cat. No.: B15551624

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Audience: Researchers, scientists, and drug development professionals.

Introduction

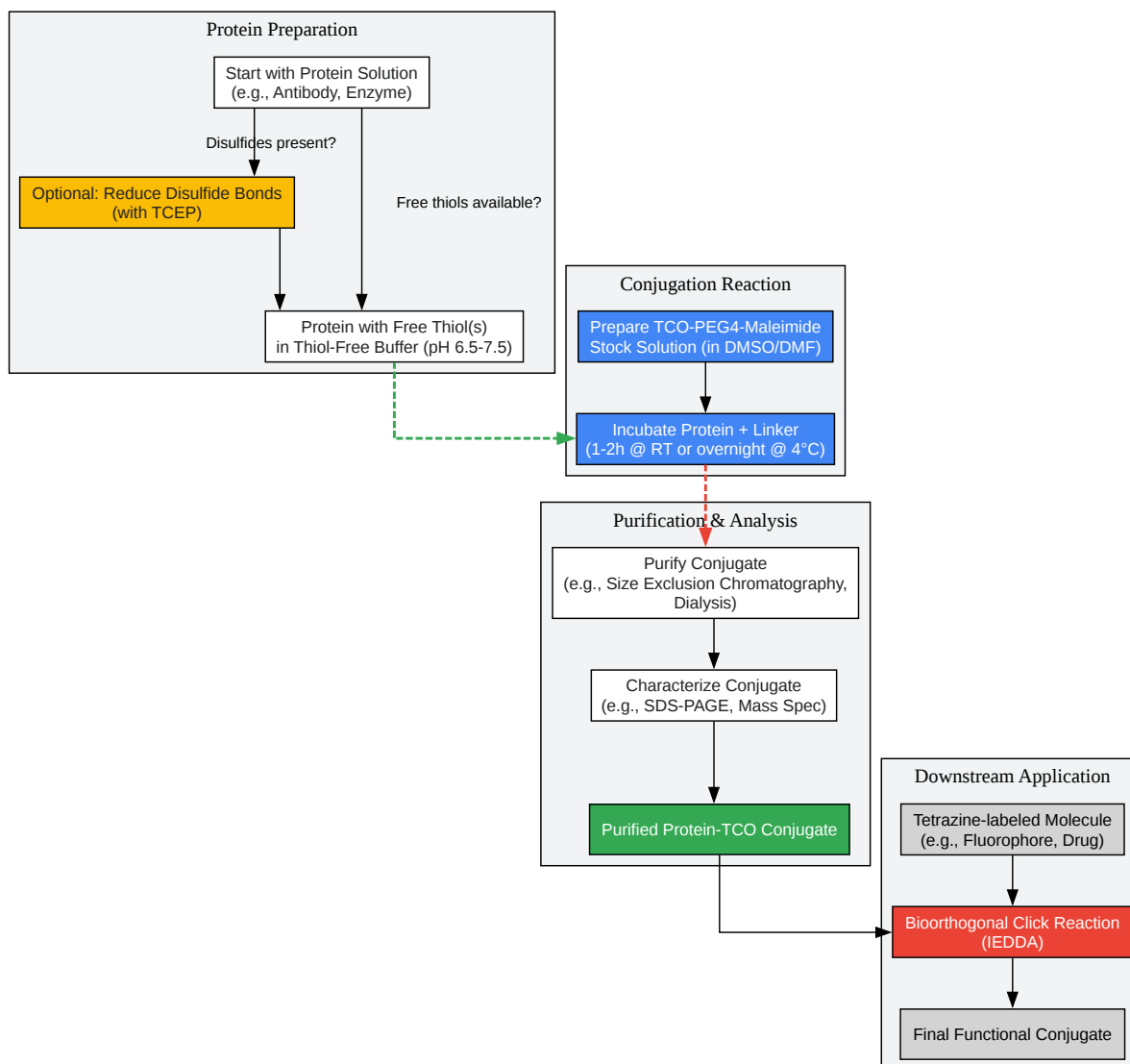
The conjugation of proteins with functional moieties is a cornerstone of modern biotechnology, enabling the development of antibody-drug conjugates (ADCs), advanced imaging agents, and targeted therapeutics. The **TCO-PEG4-Maleimide** linker is a heterobifunctional reagent designed for the precise, site-specific modification of proteins. This process involves a two-stage strategy:

- **Site-Specific Thiol-Maleimide Ligation:** The maleimide group exhibits high reactivity and selectivity towards the sulfhydryl (thiol) group of cysteine residues within a protein.^{[1][2][3]} This reaction, a Michael addition, forms a stable covalent thioether bond under mild, physiological conditions (pH 6.5-7.5).^{[3][4]} This specificity allows for controlled conjugation, particularly in proteins with a single accessible cysteine.
- **Bioorthogonal TCO-Tetrazine "Click" Chemistry:** Once the protein is labeled with the trans-cyclooctene (TCO) group, it can undergo an extremely rapid and selective inverse electron-demand Diels-Alder cycloaddition (IEDDA) with a tetrazine-functionalized molecule.^{[5][6][7]} This "click" reaction is bioorthogonal, meaning it proceeds efficiently in complex biological environments without interfering with native biochemical processes.^{[5][6]} The hydrophilic PEG4 (polyethylene glycol) spacer enhances the solubility of the linker and the resulting conjugate, reduces aggregation, and minimizes steric hindrance.^[5]

This document provides a detailed, step-by-step guide for the successful conjugation of proteins using **TCO-PEG4-Maleimide**.

Signaling Pathway and Experimental Workflow

The overall experimental workflow for protein conjugation with **TCO-PEG4-Maleimide** is depicted below. The process begins with protein preparation, which may include an optional disulfide bond reduction step to expose free thiols. This is followed by the conjugation reaction with the maleimide linker and concludes with the purification of the final protein-TCO conjugate, which is then ready for downstream applications like tetrazine ligation.



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